N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyrimidine scaffold linked via a sulfanylacetamide bridge to a 3,5-dimethylphenyl group. The 3,5-dimethyl substitution on the phenyl ring may influence electronic and steric properties, affecting molecular interactions and physicochemical characteristics such as solubility and crystallinity .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-8-15(2)10-16(9-14)25-19(27)12-28-21-18-11-24-26(20(18)22-13-23-21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWUFNSJPILAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by reacting appropriate hydrazine derivatives with 4-chloropyrimidine under reflux conditions.
Introduction of the phenyl group: The phenyl group is introduced via a nucleophilic substitution reaction using phenylboronic acid and a palladium catalyst.
Attachment of the sulfanyl group: The sulfanyl group is attached through a thiolation reaction using thiourea.
Acetamide formation: The final step involves the reaction of the intermediate with 3,5-dimethylphenylacetic acid under acidic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrazolo[3,4-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, and alcohols; reactions are often conducted under reflux conditions in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound fits well into the binding pocket of these enzymes, forming stable interactions with key amino acid residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Thioacetamide Derivatives
Compounds with benzimidazole or benzodiazol cores linked via thioacetamide groups, such as those reported in , share structural similarities with the target compound. For example:
- Compound 2 : N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide
- Compound 7 : N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide
Key Comparisons :
- Core Heterocycle: The pyrazolo[3,4-d]pyrimidine in the target compound vs. benzimidazole/benzodiazol in analogs. Pyrazolopyrimidines are known for kinase inhibition, while benzimidazoles often exhibit antiparasitic or antiviral activity .
- Substituent Effects : The 3,5-dimethylphenyl group in both the target compound and Compound 2 suggests a preference for bulky, lipophilic substituents, which may enhance binding affinity to hydrophobic enzyme pockets.
- Biological Activity : Compounds 2, 3, and 7 were tested for elastase inhibition, highlighting the role of the thioacetamide linkage in modulating enzyme activity. The target compound’s pyrazolopyrimidine core may offer distinct selectivity profiles compared to benzimidazole-based analogs .
Acetamide-Based Pesticides
and list acetamide derivatives like alachlor and pretilachlor , which feature chloro and alkyl/aryl substitutions.
Key Comparisons :
- Functional Groups : Pesticides often incorporate chloro and alkoxy groups (e.g., alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), whereas the target compound uses a sulfanyl-heterocyclic system.
- Physicochemical Properties : The 3,5-dimethylphenyl group in the target compound may reduce water solubility compared to the alkoxy groups in alachlor, impacting bioavailability .
Meta-Substituted Acetamide Crystallography
analyzes N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, revealing that meta-substitution with methyl groups results in two molecules per asymmetric unit, influencing crystal packing.
Key Comparisons :
- Electron Effects : Strong electron-withdrawing groups (e.g., nitro) in meta positions significantly alter crystal parameters, but methyl groups (electron-donating) may favor denser molecular packing, as seen in .
Biological Activity
N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanism of action, efficacy in various cancer types, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine scaffold known for its diverse biological activities. The molecular formula is , with a molecular weight of 443.5 g/mol. Its IUPAC name is 4-N-(3,5-dimethylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine .
The primary mechanism by which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it disrupts the phosphorylation of target proteins essential for cell cycle progression, thereby inducing apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity across various cancer cell lines. For instance:
- Efficacy against Lung Cancer : In studies involving A549 lung cancer cells, the compound showed an IC50 value of 2.24 µM, significantly lower than the positive control doxorubicin (9.20 µM). Flow cytometric analysis indicated that treatment with this compound induced apoptosis in a concentration-dependent manner .
| Cell Line | IC50 (µM) | Control (Doxorubicin) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | 42.3 |
| PC-3 | Not specified | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of the pyrazolo[3,4-d]pyrimidine scaffold in maintaining anticancer activity. Modifications to this scaffold often lead to decreased potency . For example:
- Compound 12b , a derivative designed for EGFR inhibition, exhibited IC50 values of 0.016 µM against wild-type EGFR and demonstrated significant apoptotic induction capabilities .
Case Studies
- Study on Antitumor Activity : A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against human hepatoma HepG2 and breast cancer cell line MCF-7. The results indicated that compounds with modifications to the pyrazolo scaffold showed varying degrees of anti-proliferative activity, emphasizing the need for further optimization .
- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding modes of these compounds with their protein targets. These studies confirmed that the compounds could effectively inhibit target kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
